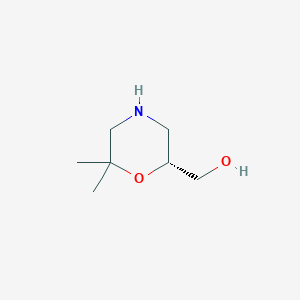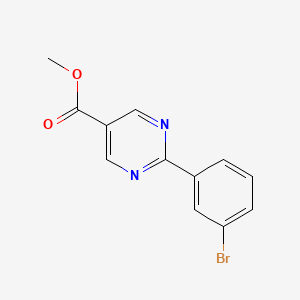
3-Methyl-6-(trifluoromethyl)pyridin-2-amine
Vue d'ensemble
Description
3-Methyl-6-(trifluoromethyl)pyridin-2-amine is a useful research compound. Its molecular formula is C7H7F3N2 and its molecular weight is 176.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Environmental Remediation
Amine-Functionalized Sorbents for PFAS Removal
Amine-containing sorbents, including compounds related to 3-Methyl-6-(trifluoromethyl)pyridin-2-amine, have shown promise in removing perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies. These sorbents utilize electrostatic interactions, hydrophobic interactions, and specific sorbent morphologies to effectively capture PFAS, suggesting a potential application for this compound derivatives in water treatment technologies (Ateia et al., 2019).
Chemical Synthesis and Catalysis
Heterocyclic Aromatic Amines in Drug Discovery
The structural motif of this compound is relevant in the synthesis of heterocyclic aromatic amines (HAAs), which are crucial in medicinal chemistry for their potential carcinogenic properties. Research into the formation, mitigation, metabolism, and risk assessment of HAAs in food processing underscores the importance of this compound class in understanding dietary cancer risks and developing synthetic methodologies for safer compounds (Chen et al., 2020).
Environmental Toxicology
Adsorption Behavior of Perfluorinated Compounds
Studies have indicated that amines, including structures akin to this compound, exhibit strong adsorption capacities for perfluorinated compounds. These findings highlight the potential application of amine-functionalized materials in environmental cleanup efforts, particularly in the adsorption and removal of persistent organic pollutants from water bodies (Du et al., 2014).
Analytical Chemistry
Analysis of Heterocyclic Aromatic Amines in Biological Matrices
The analytical methods for detecting HAAs, including those structurally related to this compound, in various matrices like food, biological samples, and beverages, are crucial for understanding their biological effects and exposure levels. Techniques such as liquid chromatography coupled with mass spectrometry have been developed for sensitive and selective analysis, emphasizing the importance of this compound class in toxicological studies and risk assessment (Teunissen et al., 2010).
Mécanisme D'action
Target of Action
Compounds with a trifluoromethyl group have been found to exhibit numerous pharmacological activities . For instance, some trifluoromethyl-containing drugs have been found to act as antagonists for the calcitonin gene-related peptide (CGRP) receptor .
Mode of Action
It’s worth noting that trifluoromethylpyridines have been used as key structural motifs in active agrochemical and pharmaceutical ingredients . They have been found to exhibit excellent biological activity .
Pharmacokinetics
The trifluoromethyl group in the compound could potentially influence its pharmacokinetic properties, as fluorine atoms are known to affect the metabolic stability, lipophilicity, and bioavailability of drugs .
Result of Action
Compounds containing the trifluoromethyl group have been found to exhibit various pharmacological activities .
Action Environment
The trifluoromethyl group in the compound could potentially influence its stability and reactivity .
Analyse Biochimique
Biochemical Properties
3-Methyl-6-(trifluoromethyl)pyridin-2-amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to act as a substrate in the synthesis of macrocyclic compounds, which are crucial in pharmaceutical applications . The trifluoromethyl group in its structure enhances its reactivity and binding affinity with target biomolecules, making it a valuable tool in biochemical research.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of enzymes involved in metabolic pathways, thereby altering the metabolic flux and levels of metabolites within the cell . Additionally, its impact on gene expression can lead to changes in cellular behavior and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The trifluoromethyl group enhances its binding affinity to target enzymes and proteins, leading to enzyme inhibition or activation. This compound can also influence gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions are crucial for understanding the compound’s mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products can also have significant biological effects . Long-term exposure to this compound in in vitro or in vivo studies can lead to changes in cellular behavior and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or activation, without causing toxicity. At higher doses, toxic or adverse effects can be observed, including changes in cellular metabolism and gene expression . Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound’s trifluoromethyl group plays a key role in its metabolic stability and reactivity. It can influence metabolic flux and levels of metabolites, thereby affecting overall cellular metabolism . The identification of specific metabolic pathways and enzymes involved is essential for understanding the compound’s biochemical properties.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The trifluoromethyl group enhances the compound’s ability to cross cellular membranes and reach its target sites . Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it exerts its biological effects. The trifluoromethyl group plays a key role in determining the compound’s localization and activity . Understanding the subcellular localization is essential for elucidating the compound’s mechanism of action and optimizing its therapeutic applications.
Propriétés
IUPAC Name |
3-methyl-6-(trifluoromethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2/c1-4-2-3-5(7(8,9)10)12-6(4)11/h2-3H,1H3,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SURNWXZZAOHVMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C=C1)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3-[3-(dimethylamino)phenyl]propanoate](/img/structure/B1430838.png)
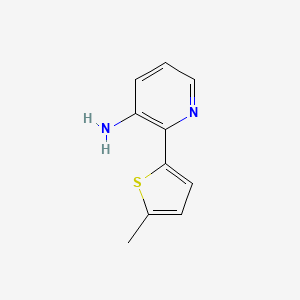
![[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]methanamine](/img/structure/B1430840.png)
![[1-(Ethanesulfonyl)azetidin-3-yl]methanamine hydrochloride](/img/structure/B1430841.png)
![2-Oxabicyclo[4.2.0]octan-7-amine hydrochloride](/img/structure/B1430842.png)
![Methyl 8-ethyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylate dihydrochloride](/img/structure/B1430843.png)
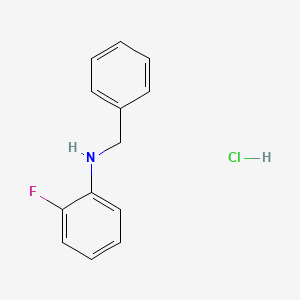

![7-Oxa-10-azaspiro[4.6]undecane](/img/structure/B1430848.png)
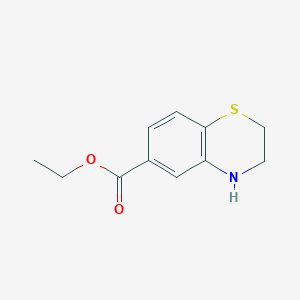

![5-Chloro-[1,2,4]triazolo[4,3-A]pyrazine](/img/structure/B1430858.png)
